molecular formula C15H27N3O3 B7914942 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7914942
M. Wt: 297.39 g/mol
InChI Key: DTANVPPHUWFWTL-UHFFFAOYSA-N
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Description

4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl ester group at the 1-position and a cyclopropyl-amino-acetyl substituent at the 4-position. This structure combines the steric bulk of the tert-butyl group with the conformational constraints of the cyclopropane ring, making it a valuable intermediate in medicinal chemistry. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing solubility and stability during synthetic processes, while the cyclopropyl-amino-acetyl moiety may influence biological activity through interactions with enzymes or receptors .

Properties

IUPAC Name

tert-butyl 4-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-6-12(7-9-17)18(11-4-5-11)13(19)10-16/h11-12H,4-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTANVPPHUWFWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation and Cyclopropane Group Introduction

The synthesis of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester begins with functionalization of the piperidine ring. Source outlines a multi-step protocol where the cyclopropylamino group is introduced via acylation of a piperidine precursor. The amino-acetyl moiety is appended using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by nucleophilic substitution with cyclopropylamine. This step necessitates strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

A critical challenge lies in achieving regioselectivity during cyclopropane ring formation. Source describes organometallic approaches, such as copper-catalyzed reactions between β-aminoalkyl zinc iodides and chloromethylpropene, yielding enantiomerically enriched piperidines (55–85% yields). While this method is effective for generating substituted piperidines, adapting it to the target compound requires modifying the zinc reagent to incorporate the cyclopropylamino group.

Boc Protection-Deprotection Sequences

The tert-butyl ester group is introduced early in the synthesis to protect the piperidine nitrogen. Source details Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving >90% conversion at 0°C. Subsequent deprotection, necessary for further functionalization, employs trifluoroacetic acid (TFA) in dichloromethane. This step must be carefully monitored via thin-layer chromatography (TLC) to prevent over-acidification, which can degrade the cyclopropane ring.

Protection/Deprotection Step Reagents Conditions Yield
Boc ProtectionDi-tert-butyl dicarbonate, THF0°C, 2 hours92%
TFA DeprotectionTFA/DCM (1:4 v/v)Room temperature, 1 hour88%

Reaction Optimization and Stereochemical Control

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction rates and stereoselectivity. Source reports that using dichloromethane (DCM) for acylation minimizes side reactions compared to polar aprotic solvents like dimethylformamide (DMF). However, DMF enhances solubility during cyclopropane ring closure, necessitating a solvent switch mid-synthesis.

Temperature control is vital during cyclization. Exothermic reactions, such as sodium hydride-mediated ring closure (Source), require cooling to −20°C to prevent racemization. In contrast, palladium-catalyzed allylic aminations (Source) proceed efficiently at 60°C, yielding 70–80% enantiomeric excess.

Catalytic Systems for Enhanced Efficiency

Copper(I) iodide emerges as a superior catalyst for Ullmann-type couplings between piperidine intermediates and cyclopropylamines. Source demonstrates that CuI/1,10-phenanthroline systems in toluene achieve 78% yield with 99% regioselectivity. Alternative catalysts, such as palladium-trimethylenemethane (Pd-TMM) complexes, enable [3+3] cycloadditions but require stringent anhydrous conditions.

Analytical Validation and Purification

Chromatographic Monitoring

Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) is routinely used to track reaction progress. Source emphasizes Rf value calibration against authentic standards to distinguish the target compound from byproducts. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm provides quantitative purity assessments (>98% for final products).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.80–3.20 (m, 4H, piperidine H), 4.10 (q, 1H, cyclopropane CH).

  • ¹³C NMR: δ 28.2 (Boc CH₃), 80.1 (Boc quaternary C), 155.0 (C=O).

Mass spectrometry (ESI-MS) verifies molecular weight, with the target compound showing [M+H]⁺ at m/z 298.4.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Stereoselectivity
Acylation-CyclizationAcylation, Boc protection, TFA removal65%98%Moderate (70% ee)
OrganometallicZinc reagent coupling, NaH cyclization72%95%High (85% ee)
Palladium CatalysisPd-TMM cycloaddition68%97%Excellent (95% ee)

Industrial Scalability Challenges

Scaling the synthesis to kilogram quantities introduces hurdles such as exotherm management and catalyst cost. Source’s patent method using TFA deprotection is cost-prohibitive at scale due to TFA’s corrosive nature. Alternative approaches, like HCl-mediated deprotection in ethanol, reduce costs but require longer reaction times (24 hours vs. 1 hour) .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions (e.g., TFA in DCM) to yield the free carboxylic acid. This step is critical for generating bioactive intermediates:

tert-butyl esterTFA, DCMcarboxylic acid+isobutene\text{tert-butyl ester} \xrightarrow{\text{TFA, DCM}} \text{carboxylic acid} + \text{isobutene}

Key Data :

  • Reaction time: 2–3 hours at room temperature .

  • Yield: >90% when using TFA.

Hydrolysis of the Acetyl Group

The acetyl moiety on the amine undergoes hydrolysis in aqueous acidic or basic conditions:

Acetylated amineH2O/H+or OHFree amine+acetic acid\text{Acetylated amine} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Free amine} + \text{acetic acid}

Conditions :

  • Acidic: 1M HCl, 60°C, 4 hours (yields >85%).

  • Basic: 1M NaOH, room temperature, 6 hours (yields >80%).

Stability in Biological Matrices

The compound’s ester group shows stability in gastrointestinal (GI) homogenates, as demonstrated in prodrug studies :

Prodrug Structure GI Stability (% remaining at 1 h)
tert-Butyl ester derivative>50%
Methyl ester analogue<10%

Stability is attributed to resistance to carboxylesterase (CES1)-mediated hydrolysis, unlike shorter-chain esters .

Nucleophilic Substitution at the Piperidine Core

The piperidine nitrogen participates in alkylation or acylation reactions:

  • Alkylation :

    Piperidine+R-XBaseN-alkylated piperidine\text{Piperidine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated piperidine}

    Example : Reaction with methyl iodide in DMF (K2_2CO3_3, 50°C, 12 h) yields quaternary ammonium derivatives.

  • Acylation :

    Piperidine+AcClEt3NN-acetylpiperidine\text{Piperidine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-acetylpiperidine}

    Yield : ~75% under anhydrous conditions.

Cyclopropyl Ring Functionalization

The cyclopropyl amine undergoes:

  • Oxidation : Forms cyclopropanone derivatives using KMnO4_4/H2_2SO4_4.

  • Ring-opening : Reacts with Br2_2 in CCl4_4 to generate dibromoalkanes.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at >200°C , primarily via cleavage of the tert-butyl ester and cyclopropyl groups.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in prodrug design and peptide synthesis. Experimental protocols emphasize the importance of optimizing reaction conditions (e.g., pH, temperature) to achieve high yields and selectivity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. Specifically, compounds similar to 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, research has shown that modifications in the piperidine structure can enhance cytotoxicity against certain cancer types, making it a candidate for further investigation in cancer therapeutics.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Piperidine derivatives are known for their interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. Studies are ongoing to evaluate the efficacy of this compound in treating neurodegenerative diseases and psychiatric disorders, where modulation of these neurotransmitter systems is critical.

Antimicrobial Activity

Initial screenings have demonstrated that certain piperidine-based compounds possess antimicrobial properties. The presence of the cyclopropyl and amino-acetyl groups may contribute to enhanced activity against bacterial strains, providing a basis for developing new antibiotics.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry reported on a series of piperidine derivatives where one compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The structural similarity to this compound suggests that further optimization could yield more potent analogs.

Case Study 2: Neuropharmacological Research

Research conducted at a leading neuroscience institute explored the effects of piperidine derivatives on cognitive function in animal models. The findings indicated that certain modifications led to improved memory retention and reduced anxiety-like behaviors, highlighting the potential of this compound in treating cognitive disorders.

Mechanism of Action

The mechanism of action of 4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interactions at the molecular level with specific biological targets. The cyclopropyl and piperidine moieties can enhance binding affinity to certain enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

  • Enzymes: : May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: : Potential binding to receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects

  • Cyclopropyl vs. Methyl Groups : The cyclopropyl ring in the target compound introduces significant steric and electronic effects compared to the methyl group in its analog (Ref: ). This may enhance binding specificity in biological targets due to restricted rotation.
  • Amino-Acetyl vs. Heterocyclic Groups: The amino-acetyl moiety in the target compound contrasts with heterocycles like oxadiazoles (Ref: ) or pyrazoles (Ref: ), which are often used to improve metabolic stability or hydrogen-bonding capacity.

Biological Activity

4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with a complex structure that includes a piperidine ring and a cyclopropyl group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H29N3O3
  • Molecular Weight : 311.42 g/mol

The compound's structural features include:

  • A piperidine ring, which is known for its ability to interact with various biological targets.
  • A cyclopropyl group that may enhance binding affinity and influence pharmacokinetics.
  • An amino-acetyl substituent that potentially increases solubility and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties. The presence of the piperidine ring is often associated with enhanced interaction with microbial targets, potentially leading to effective antimicrobial agents.

2. CNS Activity

The compound's structural analogs have shown potential as central nervous system (CNS) agents. The piperidine moiety is frequently linked to neuroactive properties, warranting further investigation into its effects on neurotransmitter systems.

3. Anticancer Potential

Some derivatives of piperidine compounds have exhibited cytotoxic effects against various cancer cell lines. The specific combination of functional groups in this compound could lead to unique mechanisms of action against tumor cells.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to target proteins.
  • The amino-acetyl group could facilitate interactions with specific receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Assay Compounds similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
CNS Activity Assessment In vitro studies indicated that related piperidine compounds affected neurotransmitter release, implying possible use in treating neurological disorders .
Cytotoxicity Evaluation Testing on various cancer cell lines revealed IC50 values indicating significant cytotoxicity, supporting further exploration as an anticancer therapeutic .

Q & A

Q. What strategies mitigate side reactions during amide bond formation?

  • Optimization :
  • Use coupling agents (EDC/HOBt) with low epimerization risk.
  • Pre-activate carboxylic acids with COMU or PyBOP.
  • Monitor reaction progress via in situ FTIR or LC-MS .

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